Acetyldigitoxin - 1111-39-3

Acetyldigitoxin

Catalog Number: EVT-257140
CAS Number: 1111-39-3
Molecular Formula: C43H66O14
Molecular Weight: 807.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetyldigitoxin is a cardiac glycoside, a class of organic compounds known for their potent effects on cardiac muscle contraction. [] It is a derivative of digitoxin, a well-known cardiac glycoside found in Digitalis lanata and other Digitalis species. [, ] Acetyldigitoxin is classified as a secondary glycoside due to the presence of an acetyl group in its molecular structure. [, ]

Role in Scientific Research:

  • Cardiovascular Research: Investigated for its effects on heart rate, contractility, and cardiac arrhythmias. [, ]
  • Pharmacology: Used to study the pharmacokinetics and metabolism of cardiac glycosides. []
  • Biochemistry: Employed in studies examining the interaction of cardiac glycosides with enzymes like Na+/K+-ATPase. []
  • Plant Science: Analyzed to understand the biosynthesis and distribution of cardiac glycosides in plants like Digitalis species. []

Digitoxin

  • Relevance: Digitoxin is a direct metabolite of Acetyldigitoxin in the body. [] Acetyldigitoxin can be transformed into Digitoxin through deacetylation, meaning the removal of the acetyl group. [] This metabolic conversion can influence the pharmacokinetics and duration of action of Acetyldigitoxin. []

Lanatoside A

  • Relevance: Lanatoside A can be enzymatically cleaved to yield Acetyldigitoxin. [] This structural relationship highlights the origin of Acetyldigitoxin as a derivative of a naturally occurring cardiac glycoside. [] Additionally, both Lanatoside A and Acetyldigitoxin undergo similar metabolic transformations, including 12β-hydroxylation, within Digitalis lanata cell cultures. []

Digoxin

  • Relevance: Digoxin and Acetyldigitoxin share a similar mechanism of action and therapeutic use in heart failure management. [, ] Structurally, Digoxin differs from Acetyldigitoxin by lacking the acetyl group on the terminal digitoxose sugar. [, ] This difference contributes to their distinct pharmacokinetic profiles.

Acetyldigoxin

  • Relevance: Acetyldigoxin and Acetyldigitoxin are often found together in Digitalis lanata and require careful separation during extraction. [] They share a similar structure with a key difference in the aglycone portion: Acetyldigoxin contains a hydroxyl group at the C-12 position, while Acetyldigitoxin does not. [, ] This structural difference influences their potency and pharmacokinetic properties.

Purpureaglycoside A

  • Relevance: Both Digitoxin and Acetyldigitoxin can be converted to Purpureaglycoside A through glucosylation in Digitalis lanata cell cultures. [] This shared metabolic pathway underscores the structural similarities and transformations these compounds undergo within biological systems.

Desacetyl-Lanatoside C

  • Relevance: Desacetyl-Lanatoside C is formed from Purpureaglycoside A via 12β-hydroxylation, a major metabolic pathway for both Digitoxin and Acetyldigitoxin in Digitalis lanata cell cultures. [] This shared metabolite further illustrates the interconnected metabolic transformations and structural similarities within this group of cardiac glycosides.

Gitoxin

  • Relevance: The acetylated form of Gitoxin, Acetylgitoxin, exhibits a similar structural and activity relationship to Acetyldigitoxin as seen between Gitoxin and Digitoxin. [] This parallel emphasizes the consistent structural modifications within the cardiac glycoside family and their impact on pharmacological properties.

β-Methyldigitoxin

  • Relevance: Unlike Digitoxin, β-Methyldigitoxin cannot be glucosylated by Digitalis lanata cell cultures due to the methyl group blocking the site. [] This contrast highlights the importance of specific structural features, such as free hydroxyl groups, in determining the metabolic pathways and transformations of cardiac glycosides.

Digoxigenin Di-Digitoxoside

  • Relevance: This compound represents a common metabolite in the breakdown pathways of both Digoxin and Digitoxin, further highlighting the metabolic relationship between various cardiac glycosides and their structural similarities. []
Source and Classification
  • Source: Extracted from the leaves of Digitalis species, which are known for their cardiac glycosides.
  • Classification:
    • Type: Small Molecule
    • Drug Class: Cardiac Glycosides
    • Mechanism: Inhibitor of the sodium/potassium-transporting ATPase .
Synthesis Analysis

The synthesis of acetyldigitoxin typically involves the acetylation of digitoxin. This process can be performed using various methods, including:

  • Acetylation Reaction: Digitoxin is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetyl group.
  • Parameters:
    • Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
    • Time: The reaction may require several hours to ensure complete conversion.

The resulting product, acetyldigitoxin, can be purified through crystallization or chromatography techniques to achieve high purity suitable for pharmaceutical applications .

Molecular Structure Analysis

Acetyldigitoxin has the chemical formula C43H66O14C_{43}H_{66}O_{14} and a molar mass of approximately 806.9757g/mol806.9757\,g/mol . The molecular structure includes:

  • Core Structure: The compound retains the steroid-like structure characteristic of cardiac glycosides.
  • Functional Groups: It features multiple hydroxyl groups and an acetyl group that contributes to its pharmacological properties.

Structural Representation

The molecular structure can be represented in various formats including SMILES and InChI:

  • SMILES: C[C@H]1(C)[C@H]2[C@H](O)[C@H]3[C@@]4([C@@H](O)[C@H](CC(=O)OC)C(=O)O)[C@]3(C)[C@H]2[C@@]1CC4=O)
  • InChI: InChI=1S/C43H66O14/c1-23(2)42(56)35(51)31(48)34(50)37(53)40(55)41(57)36(33(49)30(46)29(45)28(44)27(43)24(3)25(4)26(5)6/h23-26,28-30,35-36,39,41-42,44-46H,1-22H2/t23-,24-,25-,26-,28-,29-,30-,35+,36+,39+,41+,42+/m0/s1 .
Chemical Reactions Analysis

Acetyldigitoxin participates in several significant chemical reactions:

  • Enzymatic Hydrolysis: In biological systems, acetyldigitoxin can undergo hydrolysis to yield digitoxin and acetic acid. This reaction is facilitated by esterases present in human plasma.
  • Binding Interactions: Acetyldigitoxin binds to the sodium/potassium ATPase enzyme in cardiac myocytes, leading to increased intracellular calcium levels through inhibition of sodium extrusion .

Reaction Conditions

  • Temperature and pH: Reactions involving enzymatic hydrolysis typically occur at physiological temperatures (37°C) and neutral pH (7.4).
Mechanism of Action

Acetyldigitoxin exerts its effects primarily through inhibition of the sodium/potassium ATPase pump located in heart cell membranes. The mechanism can be summarized as follows:

  1. Inhibition of Sodium/Potassium Pump: Acetyldigitoxin binds to the α-subunit of the pump, inhibiting its activity.
  2. Increase in Intracellular Sodium: This inhibition leads to elevated sodium levels within myocytes.
  3. Calcium Accumulation: Elevated sodium levels reduce calcium extrusion via the sodium/calcium exchanger, resulting in increased intracellular calcium concentrations.
  4. Enhanced Cardiac Contractility: The increased calcium available for release from the sarcoplasmic reticulum enhances myocardial contractility and improves cardiac output .
Physical and Chemical Properties Analysis

Acetyldigitoxin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 806.9757g/mol806.9757\,g/mol
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and heat.

Additional Properties

  • Melting Point: Typically ranges between 190°C to 200°C depending on purity.
Applications

Acetyldigitoxin has several important applications in clinical settings:

  • Cardiac Therapy: Used primarily for treating congestive heart failure and certain arrhythmias due to its positive inotropic effects.
  • Research Applications: Investigated for its potential effects on cardiac function and its interactions with other drugs within pharmacological studies .

Clinical Studies

Clinical evaluations have demonstrated its efficacy in managing heart failure symptoms and improving patient outcomes when used appropriately .

Historical Evolution & Contextualization of Cardiac Glycoside Research

Emergence of Acetyldigitoxin in Digitalis Pharmacology

Acetyldigitoxin (C₄₃H₆₆O₁₄) emerged in the mid-20th century as a strategic refinement of naturally occurring cardiac glycosides. Its development was rooted in the centuries-old medicinal use of Digitalis plants, particularly Digitalis purpurea (foxglove), whose therapeutic effects on "dropsy" (edema secondary to heart failure) were scientifically documented by William Withering in 1785 [1] [5]. Early pharmacological work identified digitoxin as the primary active component of D. purpurea, while digoxin was later isolated from D. lanata [2]. These compounds shared a core steroidal structure with a lactone ring and sugar moieties essential for cardiotonic activity.

Acetyldigitoxin was engineered through the acetylation of digitoxin, modifying its hydroxyl group to enhance pharmacokinetic properties. This semi-synthetic derivative retained the cyclopentanoperhydrophenanthrene nucleus characteristic of cardiac glycosides but exhibited distinct solubility and metabolic profiles compared to its parent compound [7]. Its emergence represented a deliberate shift toward optimizing the therapeutic window of digitalis compounds through molecular tweaking rather than relying solely on plant-derived mixtures.

Table 1: Key Cardiac Glycosides in Digitalis Species

CompoundBotanical SourceCore AglyconeSugar Moieties
DigitoxinDigitalis purpureaDigitoxigenin3× digitoxose
DigoxinDigitalis lanataDigoxigenin3× digitoxose
β-AcetyldigitoxinSemi-synthetic derivativeDigitoxigenin3× digitoxose + acetyl group

Transition from Crude Plant Extracts to Semi-Synthetic Derivatives

The therapeutic use of digitalis evolved dramatically from crude leaf preparations to chemically defined entities. Initial therapies utilized powdered foxglove leaves, which suffered from standardization challenges due to variable glycoside content (0.1–0.3% by weight) and inconsistent bioavailability [2] [6]. The isolation of pure digitoxin in the early 20th century marked a pivotal advancement, enabling precise dosing but still limited by pharmacokinetic constraints.

Acetyldigitoxin’s synthesis addressed key limitations through targeted chemical modification:

  • Acetylation Process: Reacting digitoxin with acetic anhydride introduced an acetyl group at the C-3′ position of the terminal digitoxose sugar, enhancing polarity and water solubility [7].
  • Purification Advances: Column chromatography (silica gel) and solvent partitioning (chloroform/ethanol mixtures) enabled high-purity isolation (>95%), eliminating contaminants like tannins and unrelated cardenolides that plagued crude extracts [3] [6].
  • Industrial Scalability: Patent CN107158058A detailed optimized extraction using ethanol-water gradients and recycling solvents, reducing production costs by 40% compared to earlier methods [3].

This transition exemplified a broader trend toward semi-synthetic derivatives (including methyldigoxin) that balanced natural product complexity with tunable pharmacology. By 2016, acetyldigitoxin accounted for <5% of the global digitalis market, primarily due to digoxin’s dominance, but remained clinically significant in specific regions [2].

Table 2: Evolution of Digitalis-Based Drug Production

EraFormulationKey TechnologyLimitations
Pre-1930sPowdered leavesSun-drying, millingVariable potency, toxicity risks
1930s–1950sIsolated digitoxin/digoxinLead salt precipitation, crystallizationRenal accumulation, long half-life
Post-1960sβ-AcetyldigitoxinAcetylation, chromatographyHigher synthesis costs

Role of Acetyldigitoxin in 20th-Century Cardiotonic Therapy Paradigms

During the mid-20th century, acetyldigitoxin served as a bridging agent in cardiotonic therapy, offering pharmacokinetic advantages over digitoxin and digoxin for specific patient populations. Its clinical adoption coincided with the rise of evidence-based cardiology, where precise drug metabolism data informed therapeutic choices.

Key therapeutic roles included:

  • Enhanced Absorption: The acetyl group improved gastrointestinal absorption (>70% bioavailability) compared to digitoxin (60–70%), enabling faster onset in acute heart failure exacerbations [7].
  • Intermediate Duration: Hydrolysis of the acetyl group in vivo yielded digitoxin as the active metabolite, providing a half-life of 5–7 days—shorter than digitoxin’s 7–10 days but longer than digoxin’s 36 hours. This positioned it for maintenance therapy in atrial fibrillation where stable ventricular rate control was paramount [1] [9].
  • Metabolic Flexibility: Unlike digoxin (renal excretion), acetyldigitoxin underwent hepatic metabolism, benefiting patients with renal impairment who risked digoxin toxicity [5].

Clinical studies from 1950–1980 positioned acetyldigitoxin as an alternative for patients intolerant to digoxin or requiring less frequent dosing than digitoxin. Its use declined after the landmark DIG trial (1997) established digoxin’s mortality-neutrality in heart failure, but it retained niche applications in individualized therapy paradigms where pharmacokinetic tailoring was essential [5] [9].

Table 3: 20th-Century Therapeutic Positioning of Acetyldigitoxin

ParameterDigitoxinAcetyldigitoxinDigoxin
Bioavailability60–70%>70%60–80%
Half-life7–10 days5–7 days36 hours
Primary ExcretionHepaticHepaticRenal
Therapeutic NicheLong-term controlModerate-term controlAcute/chronic control

Properties

CAS Number

1111-39-3

Product Name

Acetyldigitoxin

IUPAC Name

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate

Molecular Formula

C43H66O14

Molecular Weight

807.0 g/mol

InChI

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1

InChI Key

HPMZBILYSWLILX-UMDUKNJSSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Solubility

1.23e-02 g/L

Synonyms

Acedoxin
Acetyldigitoxin
Acetyldigitoxins
Adicin
alpha Acetyldigitoxin
alpha-Acetyldigitoxin
Desglucolanatosides A
Digitoxin Monoacetate
Monoacetate, Digitoxin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.